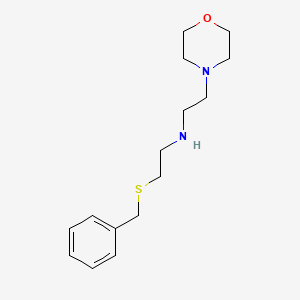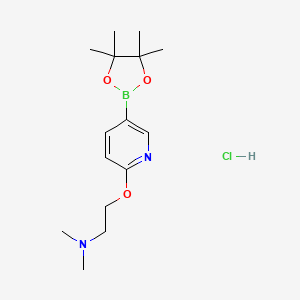
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine, also known as BMEA, is an organic compound with a molecular weight of 250.4 g/mol. It is a colorless solid that is soluble in water and ethanol. BMEA is an important research chemical in the field of organic chemistry, and it has a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has a range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. It is also used as an intermediate in the synthesis of peptides and other biologically active compounds. Additionally, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is used as a catalyst in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is not fully understood. However, it is believed to act as a nucleophile in the reaction with benzylthiol, forming a covalent bond with the sulfur atom. This covalent bond is then broken by the base, resulting in the formation of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine are not well-understood. However, it is known to be a weak inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to have some anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine in laboratory experiments is its low cost and availability. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of acids and bases, so it must be handled carefully.
Direcciones Futuras
There are a number of potential future directions for research on 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of new compounds. Additionally, research into the potential therapeutic uses of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is an area of great interest. Finally, further research into the synthesis of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine and its derivatives is needed, as this could lead to the development of new and improved synthesis methods.
Métodos De Síntesis
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with benzylthiol. This reaction proceeds in the presence of a base such as pyridine or triethylamine. The reaction yields 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine as the major product and a small amount of by-product.
Propiedades
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17/h1-5,16H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYCEOGTFFGNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)




![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)



![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

